molecular formula C9H16O2 B13870018 Octahydrochromen-4-ol

Octahydrochromen-4-ol

Cat. No.: B13870018
M. Wt: 156.22 g/mol
InChI Key: VSFYAFAAVATPMP-UHFFFAOYSA-N
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Description

Octahydrochromen-4-ol is a high-purity chemical compound provided exclusively for Research Use Only (RUO). RUO products are essential tools for scientific investigation and are not intended for diagnostic, therapeutic, or any other clinical use . This compound is of significant interest in research settings, particularly in the fields of organic chemistry and fragrance and flavor development. Its complex fused-ring structure, featuring an oxygen-containing heterocycle, makes it a valuable intermediate for synthesizing novel chemical entities and for studying structure-activity relationships. Researchers utilize this compound in pharmaceutical research for early-stage exploration and in the development of new aroma chemicals, leveraging its potential as a building block for complex molecules. Please note that the specific applications, research value, and mechanism of action for this compound are highly dependent on the individual research context and are not characterized for clinical purposes. For detailed specifications, including purity, handling, and safety information, please contact our technical support team.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-chromen-4-ol

InChI

InChI=1S/C9H16O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-10H,1-6H2

InChI Key

VSFYAFAAVATPMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(CCO2)O

Origin of Product

United States

Preparation Methods

Prins Cyclization of (−)-Isopulegol with Aldehydes

The most established and studied method for synthesizing octahydrochromen-4-ol involves the Prins cyclization of (−)-isopulegol with aldehydes, such as thiophene-2-carbaldehyde or benzaldehyde, catalyzed by acid catalysts.

1.1. Acid-Modified Clay Catalysts

  • Acid-modified clays such as montmorillonites (K-10, K-30), acid-treated illite, glauconite, and synthetic aluminosilicate AS-36 have been used as heterogeneous catalysts.
  • The reaction can be conducted solvent-free or in cyclohexane.
  • Key parameters affecting yield and selectivity include reaction temperature, catalyst-to-reagent ratio, drying conditions of the solid catalyst, and initial reagent concentrations.
  • Conversion of isopulegol ranges from 70.8% to 99.0% after 1 hour, with overall selectivity to octahydro-2H-chromenol between 78.5% and 82.0%.
  • Diastereomeric ratio (4R/4S) varies from 3.7 to 4.9 depending on acid site concentration in the catalyst (from 153 to 47 μmol/g).
  • Lower acid site concentration and lower drying temperature of illite favor the formation of the 4R isomer, which is the preferred diastereomer.
  • The reaction mechanism involves both consecutive and parallel pathways, with only the 4R diastereomer undergoing dehydration to chromenes byproducts.
  • Kinetic modeling of the reaction has been developed to quantitatively describe these observations.
  • Acid-modified illite L-1 clay is highlighted as a promising catalyst for efficient synthesis with analgesic activity of the product.
Catalyst Type Conversion (%) Selectivity to this compound (%) 4R/4S Ratio Acid Sites (μmol/g)
Montmorillonite K-10 70.8 - 99.0 78.5 - 82.0 3.7 - 4.9 153 - 47
Acid-treated Illite Similar range Similar range Increases with lower acid sites See above

Data derived from acid-modified clay catalysis studies

Beta Zeolite Catalysts in Prins Cyclization

2.1. Synthesis of Beta Zeolite Catalysts

  • Beta zeolites are synthesized hydrothermally using silica, alumina, and tetraethylammonium hydroxide (TEAOH) as the structure-directing agent.
  • Parameters such as synthesis temperature (135–150 °C), time (15–20 hours), mode of stirring (rotation vs. static), and gel ripening significantly influence the catalyst's physicochemical properties.
  • Post-synthesis, the zeolite is washed, dried at 110 °C, and calcined at 525 °C for 7 hours to remove organic templates.
  • Sodium forms of Beta zeolites are converted to proton forms (H-Beta) by ion exchange with NH4NO3 solution.

2.2. Catalytic Performance

  • Protonated Beta zeolites exhibit strong Brønsted acidity, critical for catalyzing the Prins cyclization of (−)-isopulegol with benzaldehyde.
  • The best-performing Beta zeolite catalyst synthesized at 150 °C under rotation for 17 hours achieved:
    • (−)-Isopulegol conversion: 93%
    • Selectivity to this compound: 79%
  • The catalytic activity correlates with the concentration and nature of acid sites, crystallinity, and morphology of the Beta zeolite.
  • Characterization techniques used include XRD, NMR (27Al-MAS, 29Si-MAS), FTIR, nitrogen physisorption, and electron microscopy to confirm the Beta zeolite phase and acid site distribution.
Synthesis Parameter Effect on Catalyst Properties Catalytic Outcome in Prins Cyclization
Temperature (135-150 °C) Higher temperature improves crystallinity and acidity Increased conversion and selectivity
Synthesis time (15-20 h) Longer time favors crystal growth and acid site formation Higher conversion and selectivity
Stirring mode (rotation/static) Rotation leads to more uniform crystals and acid sites Enhanced catalytic performance
Ion-exchange to H-Beta Provides Brønsted acid sites essential for catalysis High conversion and selectivity

Summary of Beta zeolite catalyst synthesis and catalytic evaluation

Comparative Analysis of Catalysts and Reaction Conditions

Catalyst Type Solvent Conversion (%) Selectivity (%) Diastereomeric Ratio (4R/4S) Notes
Acid-modified clays None / Cyclohexane 70.8 - 99.0 78.5 - 82.0 3.7 - 6.8 Solvent-free favors higher selectivity; 4R favored by weak Brønsted acid sites
Beta zeolite (H-Beta) Not specified ~93 ~79 Not specified High crystallinity and acid site concentration critical for performance

Chemical Reactions Analysis

Types of Reactions: Octahydrochromen-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can further saturate the compound or reduce any oxidized derivatives back to this compound.

    Substitution: Substitution reactions can introduce different functional groups into the chromene structure, potentially altering its properties and applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Octahydrochromen-4-ol is a bicyclic organic compound featuring a saturated octahydro framework and a chromene structure. Its chemical formula is C9H16O2C_9H_{16}O_2, and it has a hydroxyl group (-OH) at the 4-position of the chromene ring. Chromene derivatives, including this compound, are known for their diverse applications in pharmaceuticals and as bioactive agents.

This compound Derivatives

  • Octahydrochromene Derivatives Octahydrochromene derivatives can be synthesized through Prins cyclization, a reaction involving a homoallylic alcohol and a carbonyl compound, catalyzed by Brønsted or Lewis acids .
  • 3,4,4a,5,6,7,8,8a-Octahydrochromen-2-one This compound from Clerodendrum infortunatum shows better binding affinity than standard drugs and can act as a lead compound from natural sources .

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure TypeNotable Activities
TetrahydroquinolineBicyclicAntimicrobial properties
DihydrocoumarinBicyclicAntioxidant and anti-inflammatory effects
IsopulegolMonoterpenoidAntiviral and anti-inflammatory properties
OctahydrocoumarinBicyclicPotential use in flavoring and fragrance

Mechanism of Action

The mechanism of action of octahydrochromen-4-ol involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity may be attributed to its ability to modulate pain receptors or inhibit inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: Octahydrochromen-4-ol is unique due to its saturated chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Octahydrochromen-4-ol with high yield and purity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or cyclization reactions under controlled conditions. Key parameters include:

  • Temperature : 80–120°C for hydrogenation to stabilize intermediates.
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reaction kinetics.
  • Catalysts : Palladium on carbon (Pd/C) or Raney nickel for selective hydrogenation of chromene precursors.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization for high purity (>95%) .
    • Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural identity via 1^1H/13^13C NMR .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity?

  • Methodological Answer : Use a multi-technique approach:

  • Spectroscopy : 1^1H NMR (δ 1.2–2.8 ppm for cyclohexane protons) and 13^13C NMR (δ 20–35 ppm for CH2_2 groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (e.g., m/z 166.12 for C10_{10}H16_{16}O).
  • X-ray Crystallography : Resolve stereochemistry and confirm chair conformations of the octahydro scaffold (if single crystals are obtainable) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).
  • Storage : In amber glass vials under nitrogen at 2–8°C to prevent oxidation.
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays).
  • Batch Analysis : Compare purity levels (e.g., trace solvent residues may inhibit activity).
  • Structural Reanalysis : Verify stereochemical consistency via NOESY NMR or computational docking (e.g., AutoDock Vina) to identify active conformers .

Q. What methodologies are recommended for assessing the three-dimensional conformation of this compound and its impact on biological activity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to study conformational flexibility in aqueous environments.
  • Experimental Validation : Correlate computational data with experimental IC50_{50} values from enzyme assays (e.g., COX-2 inhibition) .

Q. How should experimental designs be structured to ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer :

  • Blinding : Use double-blind protocols for in vivo studies to minimize bias.
  • Controls : Include vehicle-only and positive controls (e.g., aspirin for anti-inflammatory assays).
  • Replication : Perform triplicate experiments across independent labs to confirm dose-response trends.
  • Documentation : Follow CONSORT-EHEALTH guidelines for transparent reporting of methods, including raw data deposition in repositories like Zenodo .

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